(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 1039960-60-5
VCID: VC2909797
InChI: InChI=1S/C15H16FNO2/c1-18-12-5-3-4-10(8-12)15(17)13-9-11(16)6-7-14(13)19-2/h3-9,15H,17H2,1-2H3
SMILES: COC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)OC)N
Molecular Formula: C15H16FNO2
Molecular Weight: 261.29 g/mol

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine

CAS No.: 1039960-60-5

Cat. No.: VC2909797

Molecular Formula: C15H16FNO2

Molecular Weight: 261.29 g/mol

* For research use only. Not for human or veterinary use.

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine - 1039960-60-5

Specification

CAS No. 1039960-60-5
Molecular Formula C15H16FNO2
Molecular Weight 261.29 g/mol
IUPAC Name (5-fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methanamine
Standard InChI InChI=1S/C15H16FNO2/c1-18-12-5-3-4-10(8-12)15(17)13-9-11(16)6-7-14(13)19-2/h3-9,15H,17H2,1-2H3
Standard InChI Key NNHAEUSIHKMPTF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)OC)N
Canonical SMILES COC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)OC)N

Introduction

Chemical Identity and Structure

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine is an organic compound featuring a central methanamine group connected to two differently substituted aromatic rings. The compound is characterized by its unique arrangement of functional groups, including a 5-fluoro-2-methoxyphenyl moiety and a 3-methoxyphenyl group attached to a central methine carbon bearing an amino group .

The compound has been assigned the following identifiers:

  • CAS Registry Number: 1039960-60-5

  • PubChem CID: 43122345

  • Molecular Formula: C₁₅H₁₆FNO₂

  • SMILES Notation: COC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)OC)N

  • InChI: InChI=1S/C15H16FNO2/c1-18-12-5-3-4-10(8-12)15(17)13-9-11(16)6-7-14(13)19-2/h3-9,15H,17H2,1-2H3

  • InChIKey: NNHAEUSIHKMPTF-UHFFFAOYSA-N

Structural Characteristics

Molecular Framework

The compound consists of a central carbon atom bearing an amino group (-NH₂) and two aromatic rings with different substitution patterns. This structural arrangement creates a chiral center at the methanamine carbon, although the compound is typically encountered as a racemic mixture in most contexts .

Functional Groups

Several key functional groups define the reactivity and properties of this compound:

  • Primary amine (-NH₂): Provides basic character and nucleophilicity

  • Fluorine substitution: Enhances metabolic stability and alters electronic properties

  • Methoxy groups (-OCH₃): Contribute to electron density distribution and potentially hydrogen bonding capabilities

  • Aromatic rings: Provide structural rigidity and potential π-π interactions

Structural Significance

The specific arrangement of the fluoro and methoxy substituents on the aromatic rings creates a unique electronic environment that likely influences the compound's binding affinity to potential biological targets. The 5-fluoro-2-methoxy pattern on one ring combined with the 3-methoxy pattern on the other ring creates an asymmetric distribution of electron density across the molecule .

Physical and Chemical Properties

Basic Properties

The compound exists as a solid at room temperature with the following properties:

PropertyValueSource
Molecular Weight261.30 g/mol
Physical StateSolid
Purity (Commercial)98%
AppearanceNot specified in sources-
SolubilityLimited data available-

Predicted Collision Cross Section Data

Mass spectrometry collision cross section (CCS) values provide important information for analytical identification and characterization of the compound. The predicted CCS values for various adducts are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺262.12380159.9
[M+Na]⁺284.10574172.8
[M+NH₄]⁺279.15034167.6
[M+K]⁺300.07968165.9
[M-H]⁻260.10924163.4
[M+Na-2H]⁻282.09119167.7
[M]⁺261.11597162.6
[M]⁻261.11707162.6

These predicted CCS values are particularly valuable for liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) analyses and can aid in the identification and characterization of this compound in complex matrices.

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of (5-fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine have been documented, including:

  • (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride: A simpler analog featuring only one aromatic ring with the 5-fluoro-2-methoxy substitution pattern

  • (5-Chloro-2-methoxyphenyl)(phenyl)methanamine: A related compound where the fluorine is replaced by chlorine and one methoxy group is absent

These structural analogs share core features with the target compound but differ in their substitution patterns, which likely results in variations in their physicochemical and biological properties.

Analytical Characterization

Spectroscopic Identification

While specific spectroscopic data for (5-fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine is limited in the search results, the compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Expected to show characteristic signals for aromatic protons, methoxy groups, and the methine/amine protons

  • Mass Spectrometry: The predicted m/z values for various adducts are listed in the CCS data table above

  • Infrared (IR) Spectroscopy: Expected to show characteristic bands for N-H stretching, C-O-C stretching, and C-F stretching

Chromatographic Properties

Liquid chromatography coupled with mass spectrometry (LC-MS) would be suitable for the analysis of this compound, with the CCS values providing additional confirmation during ion mobility separations .

Current Research Status and Future Directions

Future research directions might include:

  • Investigation of its potential biological activities, particularly in neurological contexts where similar diarylmethanamines have shown utility

  • Development of more efficient synthetic routes

  • Exploration of structure-activity relationships through systematic modification of the core structure

  • Detailed physicochemical characterization to better understand its potential as a pharmaceutical candidate or chemical tool

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